Praseodymium dioxide Praseodymium dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18511446
InChI: InChI=1S/2O.Pr/q2*-2;
SMILES:
Molecular Formula: O2Pr-4
Molecular Weight: 172.906 g/mol

Praseodymium dioxide

CAS No.:

Cat. No.: VC18511446

Molecular Formula: O2Pr-4

Molecular Weight: 172.906 g/mol

* For research use only. Not for human or veterinary use.

Praseodymium dioxide -

Specification

Molecular Formula O2Pr-4
Molecular Weight 172.906 g/mol
IUPAC Name oxygen(2-);praseodymium
Standard InChI InChI=1S/2O.Pr/q2*-2;
Standard InChI Key QAZNRGOQFVWCRP-UHFFFAOYSA-N
Canonical SMILES [O-2].[O-2].[Pr]

Introduction

Fundamental Characteristics of Praseodymium Dioxide

Chemical Identity and Composition

Praseodymium dioxide, systematically named praseodymium(IV) oxide, adopts the chemical formula PrO₂ with a molecular weight of 172.906 g/mol . Its elemental composition comprises 81.49% praseodymium and 18.51% oxygen by mass, as detailed in Table 1 .

Table 1: Elemental Composition of PrO₂

ElementMass Percentage
Pr81.49%
O18.51%

The compound’s CAS registry number (12036-05-4) distinguishes it from other praseodymium oxides, such as Pr₆O₁₁ (12037-29-5) and Pr₂O₃ .

Physical Properties

PrO₂ manifests as a crystalline solid with a density of 6,800 kg/m³, significantly higher than the 6,500 kg/m³ reported for Pr₆O₁₁ . It undergoes a phase transition at 350°C, converting to Pr₆O₁₁, a mixed-valency oxide containing both Pr³⁺ and Pr⁴⁺ ions . This thermal instability limits its direct application in high-temperature environments unless stabilized through doping or nanostructuring.

Structural Configuration and Stability

Crystalline Architecture

The solid-state structure of PrO₂ features an eight-coordinate cubic geometry, isostructural with calcium fluoride (CaF₂) . In this arrangement, each praseodymium ion occupies a cubic site surrounded by eight oxygen ligands, creating a face-centered cubic lattice. This configuration contributes to the material’s high ionic conductivity and thermal resilience up to its transformation temperature .

Phase Stability and Transformation

The conversion of PrO₂ to Pr₆O₁₁ at 350°C represents a critical limitation in its practical deployment . This exothermic transition involves oxygen loss and reorganization of the crystal lattice into a fluorite-derived structure with ordered oxygen vacancies. Computational studies suggest that the stabilization of Pr⁴⁺ in the dioxide form requires carefully controlled oxygen partial pressures, typically exceeding 1 atm at elevated temperatures .

Synthesis and Manufacturing Techniques

Conventional Synthesis Routes

Despite its simple stoichiometry, the direct synthesis of phase-pure PrO₂ remains challenging. Most literature methods involve high-temperature oxidation of praseodymium metal or lower oxides under oxygen-rich conditions. For example, calcining praseodymium nitrate (Pr(NO₃)₃·6H₂O) at 500–800°C in flowing O₂ yields PrO₂ intermediates, though prolonged heating induces conversion to Pr₆O₁₁ .

Nanoparticle Fabrication

Advanced synthesis techniques focus on producing PrO₂ nanoparticles via precipitation and thermolysis routes. A typical protocol involves:

  • Dissolving praseodymium chloride in aqueous ammonia to form Pr(OH)₃ precipitates.

  • Oxidizing the hydroxide under O₂ at 300°C to yield PrO₂ nanocrystals.

  • Stabilizing particles with surfactants like polyethylene glycol (PEG) to prevent agglomeration .

These nanoparticles exhibit enhanced surface reactivity compared to bulk materials, making them suitable for catalytic applications.

Functional Applications in Modern Technology

Catalytic Performance

PrO₂’s mixed electronic-ionic conductivity enables its use in oxidation catalysts. In automotive exhaust systems, PrO₂-doped cerium oxide (CeO₂) catalysts demonstrate improved oxygen storage capacity, enhancing the conversion of CO and NOₓ pollutants . The material’s ability to cycle between Pr³⁺ and Pr⁴⁺ states facilitates redox reactions critical for catalytic activity.

Electronic and Dielectric Applications

With a dielectric constant (κ) of ~30, PrO₂ serves as a high-K gate dielectric in field-effect transistors. Its low leakage current density (<10⁻⁷ A/cm² at 1 MV/cm) outperforms conventional SiO₂, enabling miniaturization of microelectronic components . Recent prototypes integrate PrO₂ thin films deposited via atomic layer deposition (ALD) onto silicon substrates, achieving equivalent oxide thicknesses below 1 nm.

Comparative Analysis with Related Oxides

Table 2: Comparative Properties of Praseodymium Oxides

PropertyPrO₂Pr₆O₁₁Pr₂O₃
Oxidation State+4+3.33 (mixed)+3
Density (kg/m³)6,8006,5007,070
Melting Point (°C)350 (transforms)2,5002,183
Crystal StructureCubic (fluorite)Cubic (fluorite)Hexagonal
Primary ApplicationCatalysisFuel cellsGlass coloring

Pr₆O₁₁ dominates industrial applications due to its ambient stability, whereas PrO₂ remains confined to specialized high-oxygen environments. Pr₂O₃ finds use in glass and ceramic pigmentation but lacks the redox versatility of higher oxides .

Emerging Research and Future Directions

Radiation Therapy Applications

Functionalized PrO₂ nanoparticles show promise in targeted alpha therapy. Neutron activation of ¹⁴¹Pr-enriched PrO₂ produces ¹⁴²Pr, a β⁻ emitter with a 6.5-hour half-life. PEG-coated nanoparticles loaded with ¹⁴²Pr exhibit tumor-selective accumulation in preclinical models, delivering localized radiation doses while minimizing systemic toxicity .

Environmental Remediation

PrO₂’s strong affinity for phosphate ions enables its deployment in wastewater treatment. Fixed-bed columns packed with PrO₂-coated alumina remove >95% of phosphates from agricultural runoff, outperforming conventional iron-based adsorbents. The spent material can be regenerated via calcination, restoring its adsorption capacity .

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